(4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
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Overview
Description
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a methoxyphenyl group and a thiazole ring substituted with a phenylamino group
Mechanism of Action
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its target, the α1-ARs, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with α1-ARs . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of these pathways can influence numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of the compound this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic potential . The compound exhibited an acceptable pharmacokinetic profile in studies .
Result of Action
The molecular and cellular effects of the compound this compound’s action involve its interaction with α1-ARs . This interaction can lead to changes in the receptor’s activity, resulting in various physiological effects .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone interacts with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with alpha1-adrenergic receptors . Activation or blockade of these receptors influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting phenylisothiocyanate with a suitable α-haloketone to form the thiazole ring.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: The major product is the corresponding phenol derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products are the substituted aromatic derivatives, such as nitro or bromo compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological receptors. It is particularly of interest in the study of neurotransmitter systems due to its piperazine moiety, which is known to interact with serotonin and dopamine receptors.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. It has shown promise as a ligand for alpha1-adrenergic receptors, which are targets for the treatment of conditions such as hypertension and benign prostatic hyperplasia .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it a valuable lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension.
Uniqueness
What sets (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone apart is its dual functionality. The presence of both a piperazine and a thiazole ring allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual interaction capability makes it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-19-10-6-5-9-18(19)24-11-13-25(14-12-24)20(26)17-15-28-21(23-17)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKASOWWOIKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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